molecular formula C16H12Cl2N2O3S2 B2622186 Ethyl 5-(2,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681162-10-7

Ethyl 5-(2,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2622186
CAS No.: 681162-10-7
M. Wt: 415.3
InChI Key: JROOTVLTTSYMIH-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is an organic compound with a complex structure that includes a thiophene ring, a thiocyanate group, and a dichlorobenzamido moiety

Preparation Methods

The synthesis of Ethyl 5-(2,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiocyanate group: This step often involves the reaction of the thiophene derivative with thiocyanate salts in the presence of a suitable catalyst.

    Attachment of the dichlorobenzamido group: This is usually done by reacting the intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 5-(2,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thiocyanate group or to reduce the dichlorobenzamido moiety using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper salts, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-(2,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiocyanate group can act as a nucleophile, participating in covalent bonding with target proteins, while the dichlorobenzamido moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 5-(2,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can be compared with similar compounds such as:

    N-(2,5-dichlorobenzoyl)glycine: This compound also contains a dichlorobenzoyl group but differs in its overall structure and functional groups.

    2-(2,5-dichlorobenzamido)acetic acid: Similar in containing the dichlorobenzamido moiety, but with different substituents and functional groups.

Properties

IUPAC Name

ethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-3-23-16(22)13-8(2)12(24-7-19)15(25-13)20-14(21)10-6-9(17)4-5-11(10)18/h4-6H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROOTVLTTSYMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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